molecular formula C10H9NO3S B175080 1-Mesyl-1H-indole-3-carbaldehyde CAS No. 118481-30-4

1-Mesyl-1H-indole-3-carbaldehyde

Cat. No.: B175080
CAS No.: 118481-30-4
M. Wt: 223.25 g/mol
InChI Key: BSRVHFNGDIRMRI-UHFFFAOYSA-N
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Description

1-Mesyl-1H-indole-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

118481-30-4

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

1-methylsulfonylindole-3-carbaldehyde

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

BSRVHFNGDIRMRI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O

Canonical SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O

Synonyms

1-(methylsulfonyl)indole-3-carboxaldehyde

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1H-indole-3-carboxaldehyde (2.90 g, 20.0 mmol) in methylene chloride (40 mL) was added with methanesulfonyl chloride (1.86 mL, 24.0 mmol) and diisopropylethylamine (3.10 g, 24.0 mmol), and the mixture was stirred overnight at room temperature. The reaction mixture was added with saturated aqueous sodium hydrogencarbonate to terminate the reaction, and then extracted three times with methylene chloride. The organic layer was dried over anhydrous magnesium sulfate, then the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the objective 1-(methanesulfonyl)-1H-indole-3-carboxaldehyde (4.06 g, 91%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-3-carboxaldehyde (300 mg, 2.07 mmol) in 4.1 mL of dry dimethylsulfoxide was added sodium hydride (108 mg, 55%, 2.5 mmol) under nitrogen at 0° C. After the reaction mixture was stirred for 30 min, methylsulfonyl chloride (0.19 mL, 2.5 mmol) was added with additional stirring for 1 h. The reaction mixture was diluted with 10 mL of ethyl acetate and 10 mL of saturated NH4Cl aqueous solution at 0° C., successively, and the solution was extracted with 100 mL of ethyl acetate. The extract was washed with saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the solution was concentrated in vacuo. The residue was purified by recrystallization (chloroform/hexane) to obtain the title compound as a pale red solid (300 mg, 65%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
65%

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